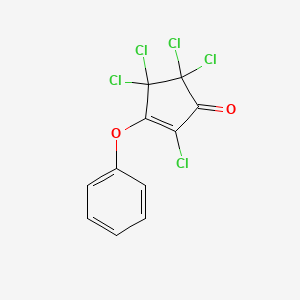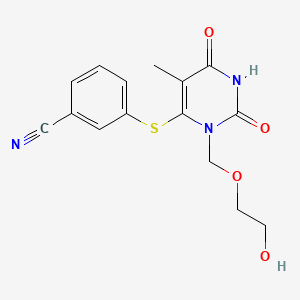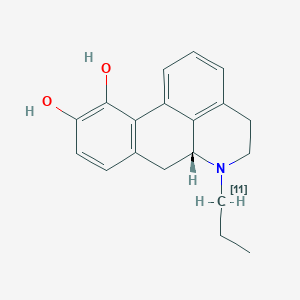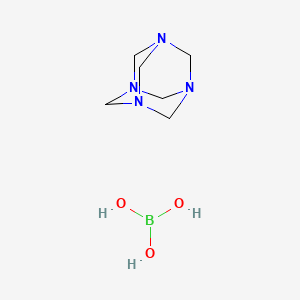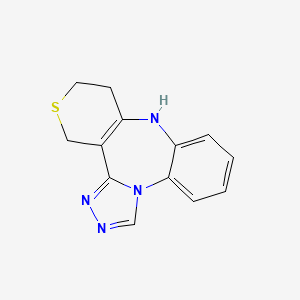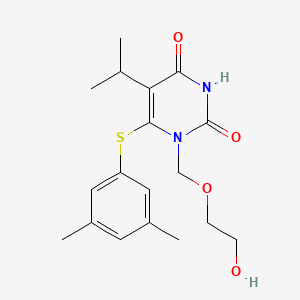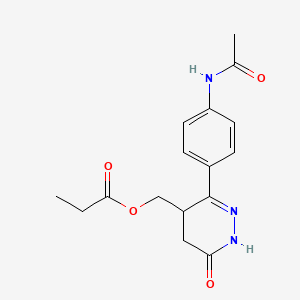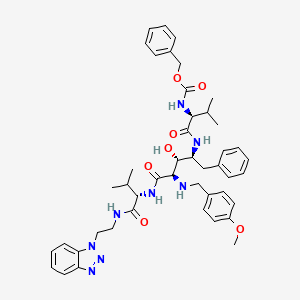
L-Lyxonamide, N-(1-(((2-(1H-benzotriazol-1-yl)ethyl)amino)carbonyl)-2-methylpropyl)-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lyxonamide, N-(1-(((2-(1H-benzotriazol-1-yl)ethyl)amino)carbonyl)-2-methylpropyl)-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lyxonamide, N-(1-(((2-(1H-benzotriazol-1-yl)ethyl)amino)carbonyl)-2-methylpropyl)-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- typically involves multi-step organic reactions. The process may include:
Formation of the Benzotriazole Moiety: This step involves the reaction of benzotriazole with an appropriate alkylating agent.
Amide Bond Formation:
Protection and Deprotection Steps: Protecting groups such as Boc or Fmoc may be used to protect functional groups during intermediate steps.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as HPLC.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lyxonamide, N-(1-(((2-(1H-benzotriazol-1-yl)ethyl)amino)carbonyl)-2-methylpropyl)-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- can undergo various chemical reactions, including:
Oxidation: Oxidation of specific functional groups using reagents like PCC or KMnO4.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Alkyl halides, nucleophiles like NaN3 or KCN
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of L-Lyxonamide, N-(1-(((2-(1H-benzotriazol-1-yl)ethyl)amino)carbonyl)-2-methylpropyl)-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Lyxonamide Derivatives: Compounds with similar core structures but different functional groups.
Benzotriazole-Containing Compounds: Molecules that include the benzotriazole moiety.
Amide-Linked Molecules: Compounds with similar amide linkages.
Uniqueness
L-Lyxonamide, N-(1-(((2-(1H-benzotriazol-1-yl)ethyl)amino)carbonyl)-2-methylpropyl)-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
169305-65-1 |
|---|---|
Molekularformel |
C45H56N8O7 |
Molekulargewicht |
821.0 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-5-[[(2S)-1-[2-(benzotriazol-1-yl)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C45H56N8O7/c1-29(2)38(42(55)46-24-25-53-37-19-13-12-18-35(37)51-52-53)49-44(57)40(47-27-32-20-22-34(59-5)23-21-32)41(54)36(26-31-14-8-6-9-15-31)48-43(56)39(30(3)4)50-45(58)60-28-33-16-10-7-11-17-33/h6-23,29-30,36,38-41,47,54H,24-28H2,1-5H3,(H,46,55)(H,48,56)(H,49,57)(H,50,58)/t36-,38-,39-,40+,41+/m0/s1 |
InChI-Schlüssel |
ZQKWNRKALLZBHD-KMHPXQNHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCCN1C2=CC=CC=C2N=N1)NC(=O)[C@@H]([C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(C)C(C(=O)NCCN1C2=CC=CC=C2N=N1)NC(=O)C(C(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


